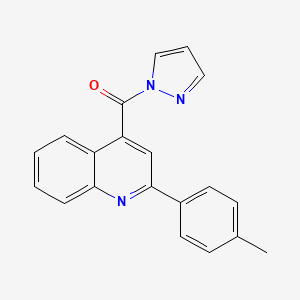
2-(4-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline is a chemical compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
作用机制
The exact mechanism of action of 2-(4-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (Wang et al., 2019). It has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways in the cell (Liu et al., 2015).
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (Wang et al., 2019). It has also been reported to exhibit anti-inflammatory and antifungal activities (Patil et al., 2018). Additionally, it has been investigated as a potential inhibitor of protein kinases, which are involved in various signaling pathways in the cell (Liu et al., 2015).
实验室实验的优点和局限性
One advantage of using 2-(4-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in lab experiments is its potential to exhibit various biochemical and physiological effects, making it a versatile compound for research. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its use in certain applications.
未来方向
There are several future directions for research on 2-(4-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline. One potential direction is to investigate its potential as a fluorescent probe for metal ions, which may have applications in sensing and imaging. Another direction is to further investigate its potential as an inhibitor of protein kinases, which may have implications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a versatile chemical compound with potential applications in various fields. Its synthesis method has been reported in the literature, and it has been extensively studied for its potential applications in medicinal chemistry. While its exact mechanism of action is not fully understood, it has been reported to exhibit various biochemical and physiological effects. Future research directions include investigating its potential as a fluorescent probe for metal ions and as an inhibitor of protein kinases.
合成方法
The synthesis of 2-(4-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form the corresponding enamine. The enamine is then reacted with 2-aminopyrazole in the presence of acetic acid to yield the final product, this compound. This method has been reported in the literature (Liu et al., 2015).
科学研究应用
2-(4-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities (Liu et al., 2015; Patil et al., 2018; Wang et al., 2019). It has also been investigated as a potential inhibitor of protein kinases and as a fluorescent probe for metal ions (Liu et al., 2015; Patil et al., 2018).
属性
IUPAC Name |
[2-(4-methylphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-7-9-15(10-8-14)19-13-17(20(24)23-12-4-11-21-23)16-5-2-3-6-18(16)22-19/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBHZKJWCGSMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)

![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)
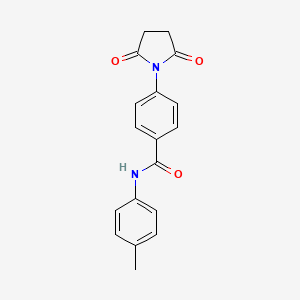
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
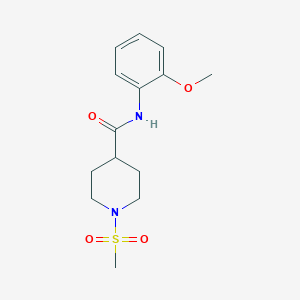
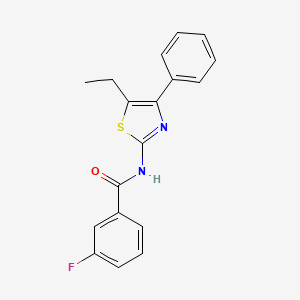

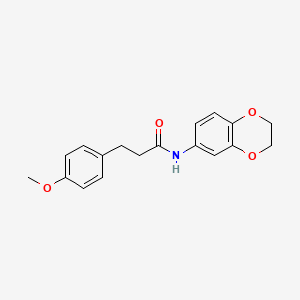
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
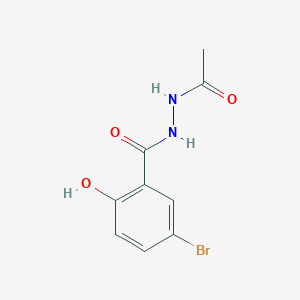
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)